

Mifobate (SR-202) chemical structure and properties

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Compound of Interest		
Compound Name:	Mifobate	
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An In-depth Technical Guide to Mifobate (SR-202)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifobate, also known as SR-202, is a synthetic small molecule that has garnered significant interest in the scientific community for its role as a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARy).[1][2][3][4] PPARy is a ligand-activated nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[5][6] While PPARy agonists, such as the thiazolidinediones (TZDs), have been utilized as insulin sensitizers in the treatment of type 2 diabetes, their clinical use has been hampered by undesirable side effects.[7][8] Mifobate, by selectively inhibiting TZD-induced PPARy transcriptional activity, presents a valuable pharmacological tool for investigating the nuanced roles of PPARy signaling and holds potential for therapeutic applications in metabolic disorders.[1][2][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to Mifobate.

Chemical and Physical Properties



Mifobate is a trialkyl phosphate with the chemical formula C11H17ClO7P2.[9] Its chemical identity and key physical properties are summarized in the table below.

Property	Value	
IUPAC Name	[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate[9]	
Synonyms	SR-202, Clenicor, Mifobato[9]	
CAS Number	76541-72-5[5][9]	
Molecular Formula	C11H17ClO7P2[5][9]	
Molecular Weight	358.65 g/mol [5][9]	
Appearance	Powder	
Purity	>99%	
Solubility (in vitro)	DMSO: 72 mg/mL (200.75 mM), Water: 72 mg/mL (200.75 mM), Ethanol: 72 mg/mL (200.75 mM)	
Storage	2 years at -20°C (Powder), 2 weeks at 4°C (in DMSO), 6 months at -80°C (in DMSO)[1]	
SMILES	COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O) (OC)OC)OC[10]	
InChlKey	VQHUQHAPWMNBLP-UHFFFAOYSA-N[5]	

Pharmacological Properties

The primary pharmacological activity of **Mifobate** is its selective antagonism of PPARy. It has been demonstrated to inhibit the transcriptional activity of PPARy induced by agonists like thiazolidinediones.



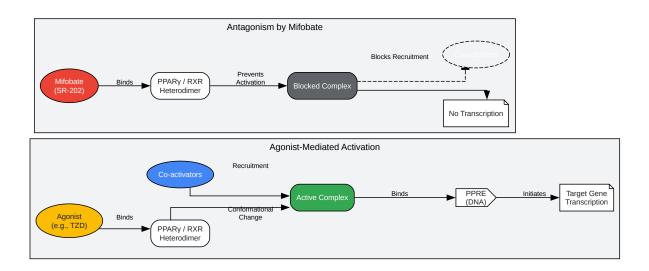
Parameter	Value	Description
Target	PPARy	Peroxisome Proliferator- Activated Receptor gamma.[1]
Mechanism of Action	Antagonist	Inhibits the activity of the PPARy receptor by preventing the binding of ligands and subsequent recruitment of coactivators.[7][11]
IC50	140 μΜ	The half maximal inhibitory concentration for the inhibition of Thiazolidinedione (TZD)-induced PPARy transcriptional activity.[1][2][4]
Selectivity	High	Does not significantly affect the basal or ligand-stimulated transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor (FXR).[1] [2][4]
Biological Effects	Anti-obesity, Anti-diabetic	Has been shown to have anti- obesity and anti-diabetic effects in preclinical models.[1] [2][3][4] Mifobate is also reported to have antiatherosclerotic effects.[3]

Mechanism of Action

Mifobate functions as a selective antagonist of PPARy. In the canonical signaling pathway, PPARy forms a heterodimer with the Retinoid X Receptor (RXR).[12] Upon binding of an agonist, this complex undergoes a conformational change, leading to the recruitment of coactivators and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5] This initiates the transcription of genes involved in adipogenesis and lipid metabolism.



Mifobate exerts its antagonistic effect by binding to the PPARy receptor, which in turn prevents the conformational change necessary for the recruitment of co-activators, even in the presence of an agonist.[11] This leads to the repression of PPARy-mediated gene transcription.



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Caption: PPARy signaling pathway and antagonism by Mifobate.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by Rieusset et al. (2002), which first characterized **Mifobate** (SR-202).

Cell-Based PPARy Transcriptional Activity Assay

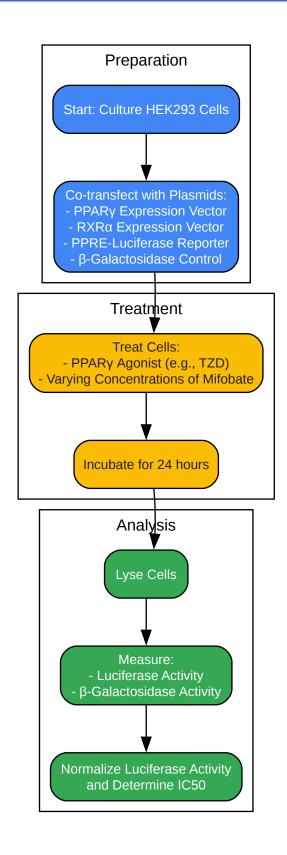
This assay is designed to quantify the ability of a compound to modulate the transcriptional activity of PPARy in a cellular context.



Methodology:

- · Cell Culture and Transfection:
 - HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a humidified atmosphere of 5% CO2.
 - Cells are seeded in 24-well plates and transiently co-transfected with expression vectors for PPARy and RXRα, along with a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. A β-galactosidase expression vector is also cotransfected to normalize for transfection efficiency.
- Compound Treatment:
 - 24 hours post-transfection, the medium is replaced with fresh medium containing the PPARy agonist (e.g., a thiazolidinedione like Rosiglitazone) at a fixed concentration, and varying concentrations of **Mifobate** (or vehicle control).
 - Cells are incubated for an additional 24 hours.
- Luciferase and β-Galactosidase Assays:
 - Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
 - β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.
- Data Analysis:
 - The normalized luciferase activity is plotted against the concentration of Mifobate to determine the IC50 value.





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Caption: Workflow for PPARy transcriptional activity assay.



Adipocyte Differentiation Assay

This assay assesses the effect of **Mifobate** on the differentiation of preadipocytes into mature adipocytes, a process critically regulated by PPARy.

Methodology:

- Cell Culture:
 - 3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% FBS.
- · Induction of Differentiation:
 - Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin, along with a PPARy agonist.
 - Experimental groups are co-treated with varying concentrations of Mifobate or vehicle control.

Maturation:

- After 48 hours, the medium is replaced with fresh medium containing insulin and the respective concentrations of **Mifobate** or vehicle. This medium is replenished every two days.
- Assessment of Differentiation (Day 8-10):
 - Oil Red O Staining: Mature adipocytes are identified by the accumulation of lipid droplets.
 Cells are fixed with formalin and stained with Oil Red O solution, which specifically stains neutral lipids. The extent of differentiation is quantified by extracting the dye and measuring its absorbance.
 - Gene Expression Analysis: RNA is extracted from the cells, and the expression of adipocyte-specific marker genes (e.g., aP2, LPL) is quantified by quantitative real-time PCR (qRT-PCR).



Conclusion

Mifobate (SR-202) is a well-characterized, selective antagonist of PPARy that serves as an invaluable tool for dissecting the roles of this nuclear receptor in metabolic processes. Its ability to counteract agonist-induced PPARy activity without affecting other related receptors provides a specific means to study the consequences of PPARy inhibition. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in the fields of metabolic disease, endocrinology, and pharmacology. Further investigation into the therapeutic potential of **Mifobate** and other PPARy antagonists is warranted.

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